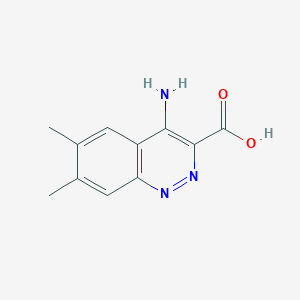

3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate

描述

3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate is a chemical compound with the molecular formula C11H12N2O2·H2O It belongs to the cinnoline family, which is a group of heterocyclic aromatic organic compounds

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate typically involves the following steps:

Formation of the Cinnoline Ring: The initial step involves the formation of the cinnoline ring through cyclization reactions. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

Introduction of Amino and Methyl Groups: The amino and methyl groups are introduced through substitution reactions. This can be done using reagents such as methyl iodide and ammonia or amines.

Hydration: The final step involves the hydration of the compound to form the hydrate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

化学反应分析

Types of Reactions

3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

科学研究应用

Antimicrobial Activity

Research has indicated that compounds related to 3-cinnolinecarboxylic acid exhibit antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential for development as antibacterial agents.

Antifungal Agents

A series of derivatives synthesized from 3-cinnolinecarboxylic acid have been evaluated for antifungal activity. These derivatives were found to be effective against common fungal pathogens, indicating their potential use in treating fungal infections .

Anticancer Research

Studies have explored the anticancer potential of cinnoline derivatives, including 3-cinnolinecarboxylic acid. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines, highlighting their role in cancer therapeutics .

CNS Activity

The compound has been investigated for its central nervous system (CNS) activity. Certain derivatives have shown sedative effects in preliminary screenings, suggesting applications in neuropharmacology .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-cinnolinecarboxylic acid, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminoquinoline | Amino group on a quinoline structure | Known for strong antimalarial properties |

| Cinnolinic Acid | Simpler structure without additional methyl groups | Exhibits different reactivity patterns |

| 6-Methylcinnoline | Similar core structure with one methyl group | Potentially lower biological activity |

This table illustrates how variations in structure can significantly influence chemical behavior and biological activity.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of synthesized derivatives of 3-cinnolinecarboxylic acid against several bacterial strains. Results indicated a notable reduction in bacterial growth at varying concentrations, supporting its potential as an antibacterial agent.

Investigation into Anticancer Properties

Another study focused on the anticancer effects of cinnoline derivatives. The research employed cell viability assays to assess the impact on cancer cell lines. The findings revealed that certain derivatives effectively reduced cell proliferation and induced apoptosis, showcasing their promise in cancer treatment strategies .

作用机制

The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Similar Compounds

Cinnolinecarboxylic acid derivatives: These compounds share the cinnoline core structure but differ in their substituents.

Amino-substituted cinnolines: These compounds have amino groups attached to the cinnoline ring at different positions.

Methyl-substituted cinnolines: These compounds have methyl groups attached to the cinnoline ring at various positions.

Uniqueness

3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate is unique due to the specific arrangement of its amino and methyl groups, as well as its hydrate form. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological implications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a cinnoline core with carboxylic acid and amino functional groups, which are critical for its biological activity. Various synthetic routes have been explored for the preparation of 4-amino-3-cinnolinecarboxylic acids, often involving the condensation of substituted cinnolines with amines or other nucleophiles.

Key Synthetic Pathways:

- Decarboxylation : The decarboxylation of 4-amino-3-cinnolinecarboxylic acids yields 4-aminocinnolines, which exhibit distinct pharmacological profiles .

- Hydrolysis : Alkaline hydrolysis leads to the formation of 4-oxo-3-cinnolinecarboxylic acids, further diversifying the chemical landscape available for biological testing .

Central Nervous System (CNS) Effects

Research indicates that several derivatives of 3-cinnolinecarboxylic acid exhibit significant CNS activity. A study demonstrated that compounds derived from 4-amino-3-cinnolinecarboxylic acids showed notable effects in pharmacological tests targeting CNS pathways .

Antimicrobial Properties

The antibacterial and antifungal activities of various derivatives have been documented. In one study, synthesized compounds were tested against a range of pathogens, showing promising results in inhibiting bacterial growth and fungal infections .

Table 1: Biological Activity Summary

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 4-Amino-3-cinnolinecarboxylic acid | Antibacterial | 15.2 | |

| 4-Amino-3-cinnolinecarboxamide | Antifungal | 12.8 | |

| 4-Amino-3-cinnoline derivatives | CNS activity | Varies |

Case Studies

- CNS Activity Assessment : A series of pharmacological tests were conducted to evaluate the CNS effects of various substituted cinnolines. The results indicated that certain derivatives displayed anxiolytic and sedative properties, suggesting potential therapeutic applications in treating anxiety disorders .

- Antimicrobial Testing : In a comparative study, several synthesized derivatives were tested against both Gram-positive and Gram-negative bacteria. The results revealed that some compounds had superior activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of cinnoline derivatives. It was found that modifications at the amino and carboxylic acid positions significantly influenced their biological properties. For instance:

常见问题

Q. Basic: What are the recommended synthetic routes for preparing 3-cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves reducing nitro intermediates using hydrazine hydrate in the presence of 10% Pd/C under reflux conditions. For example, nitro groups in cinnoline derivatives can be selectively reduced to amines using hydrazine hydrate in isopropanol, yielding amino-substituted products with high purity (≥92%) . Optimization includes controlling reaction time (e.g., 10–12 hours), temperature (reflux at ~80°C), and catalyst loading (10% by weight). Post-reaction purification via recrystallization or column chromatography may enhance yield and purity.

Q. Basic: How should researchers characterize the structural and purity profile of this compound?

Methodological Answer:

Use a combination of:

- Nuclear Magnetic Resonance (NMR): - and -NMR in deuterated solvents (e.g., DMSO-d) to confirm substituent positions and hydrate formation. Peaks for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) are critical .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid (TFA) .

- Mass Spectrometry (HRMS): Confirm molecular weight and hydrate stoichiometry (e.g., [M+H] for anhydrous vs. [M+HO+H] for hydrated forms) .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., hydrazine hydrate, SOCl) .

- Waste Disposal: Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal. Hydrazine-containing waste requires specialized treatment due to toxicity .

- Storage: Store in airtight containers at 2–8°C to prevent hydrate decomposition or moisture absorption .

Q. Advanced: How can researchers investigate the antibacterial activity of this compound, and what methodological controls are essential?

Methodological Answer:

- Agar Diffusion Assays: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Use ampicillin and gentamycin as positive controls.

- Minimum Inhibitory Concentration (MIC): Serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth, incubated at 37°C for 18–24 hours.

- Data Validation: Include triplicate experiments and statistical analysis (e.g., ANOVA) to address variability. Ensure solvent controls (e.g., DMSO ≤1% v/v) to rule out solvent toxicity .

Q. Advanced: How can computational modeling predict the hydrate stability and intermolecular interactions of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model the compound in explicit water to analyze hydrate stability. Use force fields (e.g., AMBER) to assess hydrogen bonding between the carboxylic acid group and water molecules.

- Density Functional Theory (DFT): Calculate thermodynamic stability (ΔG) of hydrated vs. anhydrous forms. Focus on lattice energy contributions from methyl and amino substituents .

- Crystallography: Pair computational predictions with experimental X-ray diffraction (if single crystals are obtainable) to validate hydrate lattice parameters.

Q. Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation: Compare NMR data with structurally analogous cinnoline derivatives (e.g., 2-phenyl-quinoline-4-carboxylic acids) to identify consistent peaks .

- Solvent Effects: Re-run NMR in alternative deuterated solvents (e.g., CDCl vs. DMSO-d) to distinguish solvent-induced shifts from structural anomalies.

- Isotopic Labeling: Use -labeled intermediates to clarify ambiguous amine or nitro group signals .

属性

IUPAC Name |

4-amino-6,7-dimethylcinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-5-3-7-8(4-6(5)2)13-14-10(9(7)12)11(15)16/h3-4H,1-2H3,(H2,12,13)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHURDLSHVYKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=NC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167128 | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161373-42-8 | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161373428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。